Methyl(4-methylpentyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(4-methylpentyl)amine can be synthesized through several methods:
Alkylation of Ammonia: One common method involves the alkylation of ammonia with 4-methylpentyl halides.
Reductive Amination: Another method involves the reductive amination of 4-methylpentanone with methylamine.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and yield. The choice of catalysts and reaction parameters is crucial to ensure high purity and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, acidic or basic catalysts.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated amines, sulfonamides.
Scientific Research Applications
Methyl(4-methylpentyl)amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl(4-methylpentyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving amine receptors and enzymes that catalyze amine transformations .
Comparison with Similar Compounds
Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Trimethylamine: Contains three methyl groups attached to the nitrogen atom.
Comparison: Methyl(4-methylpentyl)amine is unique due to the presence of the 4-methylpentyl group, which imparts distinct chemical and physical properties compared to simpler amines.
Properties
IUPAC Name |
N,4-dimethylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-7(2)5-4-6-8-3/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUVZHDJRMHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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